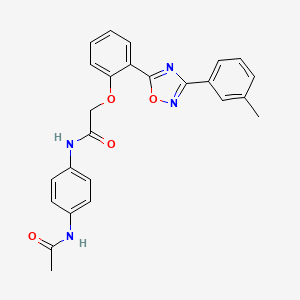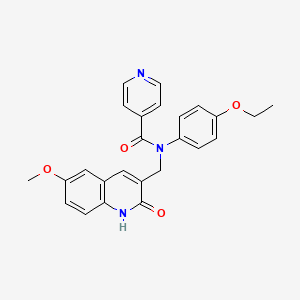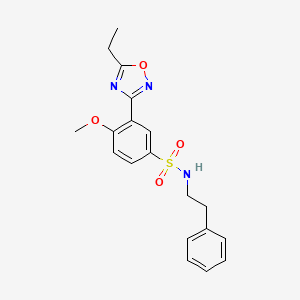
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as SBI-425, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2014 and has since been the subject of numerous studies due to its promising properties.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in various cellular processes, including cell growth, differentiation, and inflammation. By inhibiting BRD4, this compound can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, reduction of pro-inflammatory cytokines and chemokines in inflammation, and improvement of cognitive function and reduction of neuroinflammation in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its specificity for BRD4, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
For research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide include further studies on its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of more potent and selective inhibitors of BRD4. Additionally, this compound may have potential applications in combination therapy with other drugs or as a tool for studying the role of BRD4 in various cellular processes.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and sodium borohydride to form the intermediate 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-chlorobenzoyl chloride and propylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-12-24(22(26)18-10-5-6-11-19(18)27-3)14-17-13-16-9-7-8-15(2)20(16)23-21(17)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLHOEGNUYQDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)